BD 1008 BD 1008 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]ethanamine is a primary amine.
Brand Name: Vulcanchem
CAS No.: 138356-08-8
VCID: VC0006478
InChI: InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3
SMILES: CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2
Molecular Formula: C15H22Cl2N2
Molecular Weight: 301.3 g/mol

BD 1008

CAS No.: 138356-08-8

Cat. No.: VC0006478

Molecular Formula: C15H22Cl2N2

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

BD 1008 - 138356-08-8

CAS No. 138356-08-8
Molecular Formula C15H22Cl2N2
Molecular Weight 301.3 g/mol
IUPAC Name 2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine
Standard InChI InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3
Standard InChI Key ASGIQUHBAVIOTI-UHFFFAOYSA-N
SMILES CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2
Canonical SMILES CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2

Chemical and Structural Properties

Molecular Characteristics

BD 1008 is a synthetic tertiary amine with the molecular formula C₁₅H₂₂Cl₂N₂ and a molecular weight of 301.3 g/mol. Its structure features a 3,4-dichlorophenyl group linked to a pyrrolidine moiety via an ethylamine chain (Figure 1) . The dihydrobromide derivative, BD 1008 dihydrobromide (C₁₅H₂₄Br₂Cl₂N₂; MW: 463.1 g/mol), is a salt form commonly used in research due to enhanced solubility .

Table 1: Physicochemical Properties of BD 1008

PropertyValueSource
Molecular FormulaC₁₅H₂₂Cl₂N₂
Molecular Weight301.3 g/mol
IUPAC Name2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine
CAS Number138356-08-8
Solubility (Salt Form)Enhanced in aqueous solutions

Structural Analogues and Derivatives

BD 1008 belongs to a class of N-alkyl-substituted ethylamines. Structural modifications, such as the replacement of the pyrrolidine ring with piperidine (e.g., BD 1047) or alterations in the N-alkyl chain (e.g., BD 1063), influence receptor selectivity and binding affinity . The dihydrobromide derivative is notable for its δ₁-receptor antagonism, expanding its utility beyond sigma receptor studies .

Pharmacological Profile

Sigma Receptor Affinity and Selectivity

BD 1008 exhibits high affinity for σ₁ receptors (Kᵢ = 2 ± 1 nM) with moderate selectivity over σ₂ receptors (4-fold) . Comparative studies highlight its dual σ₁/σ₂ antagonism, contrasting with BD 1063, which shows greater σ₁ selectivity .

Table 2: Receptor Binding Profiles of Sigma Ligands

Compoundσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₁/σ₂)Function
BD 10082 ± 18 ± 24:1Antagonist
BD 10631.2 ± 0.3120 ± 15100:1Antagonist
Haloperidol3 ± 125 ± 58:1Antagonist
DTG12 ± 210 ± 31:1Agonist

Source: Adapted from .

Preclinical Research Findings

Attenuation of Cocaine-Induced Toxicity

In Swiss Webster mice, BD 1008 pretreatment (10–20 mg/kg, i.p.) reduces cocaine-induced convulsions and lethality by 70–80% . This protective effect is mediated through σ₁ receptor antagonism, as evidenced by the reversal of cocaine’s behavioral toxicity via BD 1008’s inhibition of σ₁-mediated calcium signaling .

Key Findings:

  • Dose Dependency: BD 1008’s efficacy correlates with dosage, with ED₅₀ values of 5.6 mg/kg for convulsion suppression .

  • Selectivity: The compound’s low affinity for dopamine transporters (DAT) and NMDA receptors ensures specificity .

Modulation of Dopaminergic Pathways

BD 1008 antagonizes σ₁ agonist-induced dopamine release in the nucleus accumbens, a critical region for reward processing . For instance, co-administration with the σ₁ agonist DTG normalizes dopamine levels, suggesting therapeutic potential in addiction .

Comparative Analysis with Related Compounds

BD 1008 vs. BD 1063

While both compounds are σ₁ antagonists, BD 1063’s 100-fold σ₁ selectivity makes it preferable for isolating σ₁-mediated effects . Conversely, BD 1008’s dual antagonism is advantageous in models where σ₂ receptors contribute to toxicity, such as cocaine overdose .

BD 1008 vs. Haloperidol

Haloperidol, a non-selective sigma antagonist, exhibits off-target dopamine D₂ receptor blockade, complicating its use in addiction studies. BD 1008’s cleaner profile avoids confounding dopaminergic effects, enhancing its utility in mechanistic research .

Therapeutic Implications

Cocaine Overdose Management

BD 1008’s attenuation of cocaine-induced seizures positions it as a candidate antidote. Preclinical models demonstrate its ability to prolong survival and reduce morbidity without sedative side effects .

Neuroprotection and Cognitive Disorders

Sigma receptors modulate neuroplasticity and apoptosis, implicating BD 1008 in conditions like Alzheimer’s disease (AD). Although direct evidence is limited, σ₁ antagonists like BD 1047 show neuroprotective effects in AD models, suggesting BD 1008’s potential in similar contexts .

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